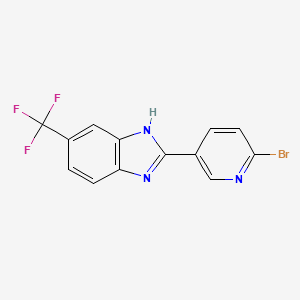

2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole

Descripción general

Descripción

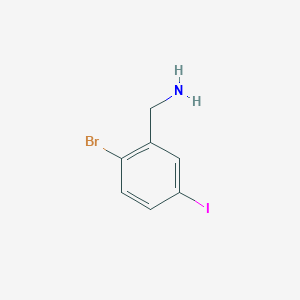

The compound “2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It appears to contain a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a benzoimidazole ring (a fused ring structure containing a benzene ring and an imidazole ring), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and one other carbon atom).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and benzoimidazole rings would likely result in these rings being planar. The bromine and trifluoromethyl groups could add some steric bulk .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Aplicaciones Científicas De Investigación

Catalytic Applications

The chemical has been identified as an effective ligand in catalysis. Specifically, 2-pyridin-2-yl-1H-benzoimidazole derivatives, similar in structure to the compound , were used in CuI-catalyzed hydroxylation of aryl bromides, demonstrating its utility in promoting this transformation. Both electron-rich and electronic-deficient aryl bromides could be converted into corresponding substituted phenols with good to excellent yields. This highlights the compound's potential in facilitating various chemical transformations through catalysis (Jia et al., 2011).

Organic Synthesis

The compound and its derivatives have found applications in the synthesis of complex organic molecules. For instance, 2-Pyridin-2-yl-1H-benzoimidazole L3, a similar compound, has been used as an efficient and versatile bidentate N-donor ligand suitable for copper-catalyzed formation of vinyl C-N and C-O bonds. This ligand facilitates copper-catalyzed cross-coupling reactions of alkenyl bromides and iodides with N-heterocycles and phenols, yielding cross-coupled products in good to excellent yields with full retention of stereochemistry. Such applications underscore the compound's role in sophisticated organic synthesis processes (Kabir et al., 2010).

Anticancer Research

Benzimidazole-based derivatives, akin to the compound , have shown potential in anticancer activity. For example, certain Zn(II) complexes bearing benzimidazole-based derivatives demonstrated considerable cytotoxic properties in vitro against different carcinoma cells, particularly SHSY5Y cells. These complexes also exhibited the ability to bind to calf thymus DNA and induce apoptosis, suggesting their potential in cancer treatment and the broader relevance of benzimidazole derivatives in medicinal chemistry (Zhao et al., 2015).

Inhibition of Biological Molecules

Certain N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, structurally related to the compound , have been described as inhibitors of heparanase, an endo-beta-glucuronidase. This indicates the potential of such compounds in therapeutic applications, especially in conditions where heparanase activity is implicated (Xu et al., 2006).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(6-bromopyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF3N3/c14-11-4-1-7(6-18-11)12-19-9-3-2-8(13(15,16)17)5-10(9)20-12/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUOSTSOCYGODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=CN=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

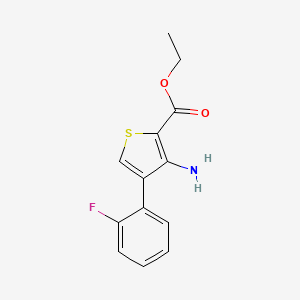

![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)

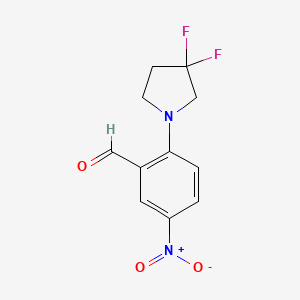

![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1407761.png)

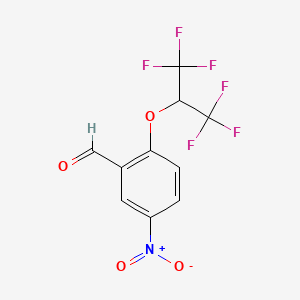

![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)